(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride
Description
(E)-2-(Cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a cyclopentene substituent conjugated to an ethene sulfonyl fluoride group in the E configuration. These compounds are typically synthesized via palladium-catalyzed C–H alkenylation, leveraging directing groups or solvent effects to control regioselectivity .
Properties
IUPAC Name |
(E)-2-(cyclopenten-1-yl)ethenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h3,5-6H,1-2,4H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFVNNIWQAYHTQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C=CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC=C(C1)/C=C/S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Ethene Linkage: The ethene linkage is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Sulfonyl Fluoride Group Addition:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, where nucleophiles such as amines or thiols replace the fluoride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Sulfonamides or sulfonothiols.
Scientific Research Applications
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets and pathways involved depend on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Aromatic vs. Cycloalkenyl Substituents
- Aromatic Substituents :
- Electron-Deficient Aromatics : Compounds like (E)-2-(4-chloro-3,5-dimethylphenyl)ethene-1-sulfonyl fluoride (3x) are synthesized in high yields (71%) using HFIP as a solvent, with β/α isomer ratios >20:1 due to steric and electronic stabilization of the E configuration .
- Heterocyclic Substituents : Derivatives such as (E)-2-(5-acetylthiophen-2-yl)ethene-1-sulfonyl fluoride (3aa-b) exhibit moderate melting points (141–143°C) and require specialized catalysts (e.g., Ag₂CO₃) for synthesis .
- Cycloalkenyl Substituents: Cyclopentene-containing analogs (e.g., 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline) demonstrate unique conformational properties, with phenyl rings inclined at ~15–70° relative to the cyclopentene plane, influencing packing and intermolecular interactions .
Aliphatic Substituents
- (E)-2-Methoxyethene-1-sulfonyl fluoride (MeO-ESF) is a recently developed reagent enabling atom-economical synthesis of enaminyl sulfonyl fluorides under mild conditions, highlighting the versatility of substituents in directing reactivity .
Physical and Spectral Properties
- Melting Points :
- NMR Characteristics :
Biological Activity
(E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl fluoride is an organic compound notable for its sulfonyl fluoride group, which confers significant biological activity, particularly as an enzyme inhibitor. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.
The biological activity of this compound primarily stems from the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. The specificity of this inhibition depends on the target enzyme and the biological system involved.
Enzyme Inhibition Studies
Research indicates that compounds with sulfonyl fluoride groups are effective in inhibiting various enzymes. For instance, studies have shown that this compound can engage in covalent interactions with histidine residues in proteins, which is a common mechanism for enzyme inhibition .
Table 1: Summary of Enzyme Targets and Inhibition Potency
| Enzyme Target | IC50 Value | Mechanism |
|---|---|---|
| Cereblon (CRBN) | Low nanomolar | Covalent binding to histidine residues |
| Proteasome subunits | Varies | Competitive inhibition through active site interaction |
Case Studies
Case Study 1: Cereblon Binding
In a study focusing on cereblon, a component of the E3 ubiquitin ligase complex, this compound was developed as a chemical probe to assess its binding affinity and inhibitory potential. The compound demonstrated effective engagement with cereblon, suggesting its utility in drug design targeting this pathway .
Case Study 2: Proteasome Inhibition
Another investigation explored the selectivity of this compound against different proteasome subunits. The findings indicated that this compound could selectively inhibit certain subunits at low concentrations, highlighting its potential as a therapeutic agent in diseases where proteasome activity is dysregulated .
Research Findings
Recent advancements in medicinal chemistry have expanded the understanding of sulfonyl fluoride compounds, including this compound. Researchers have been exploring structure–activity relationships to optimize binding affinities and improve selectivity for specific biological targets .
Table 2: Comparison of Sulfonyl Compounds
| Compound | Functional Group | Biological Activity |
|---|---|---|
| This compound | Sulfonyl fluoride | Enzyme inhibition |
| (E)-2-(cyclopent-1-en-1-yl)ethene-1-sulfonyl chloride | Sulfonyl chloride | Less reactive than sulfonyl fluoride |
| (E)-2-(cyclopent-1-en-1-yl)ethenesulfonic acid | Sulfonic acid | Non-covalent interactions; lower enzyme inhibition |
The unique reactivity profile of this compound compared to similar compounds enhances its potential applications in biochemical research and therapeutic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
